3-Methyl Clobazam
Overview
Description
3-Methyl Clobazam is a derivative of Clobazam, which belongs to the 1,5-benzodiazepine class of compounds. Benzodiazepines are well-known for their anxiolytic, anticonvulsant, and sedative properties. Clobazam, in particular, is used primarily for its anticonvulsant effects in the treatment of epilepsy, especially Lennox-Gastaut syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl Clobazam involves several key steps:
Starting Materials: The synthesis begins with chlorodiphenylamine and monoethyl malonate acyl chlorides.
Reaction Steps:
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring minimal impurities in the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl Clobazam undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methyl group or other reactive sites on the benzodiazepine ring.
Reduction: Reduction reactions can modify the nitro groups or other functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as zinc powder or sodium borohydride (NaBH4) are used.
Substitution: Reagents like iodomethane (CH3I) and bases like sodium hydroxide (NaOH) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups .
Scientific Research Applications
3-Methyl Clobazam has several scientific research applications:
Chemistry: It is used as a reference compound in the study of benzodiazepine derivatives and their chemical properties.
Biology: Researchers study its effects on GABAergic neurotransmission and its potential as a model compound for understanding benzodiazepine pharmacology.
Medicine: It is investigated for its anticonvulsant properties and potential therapeutic applications in epilepsy and other neurological disorders.
Industry: The compound is used in the development of new benzodiazepine derivatives with improved efficacy and safety profiles
Mechanism of Action
The exact mechanism of action of 3-Methyl Clobazam is not fully understood, but it is believed to involve the potentiation of GABAergic neurotransmission. This is achieved through binding at the benzodiazepine site of the GABA_A receptor, specifically at the interface of the α2 and γ2 subunits. This binding increases the opening frequency of GABA-activated chloride channels, resulting in enhanced inhibitory neurotransmission .
Comparison with Similar Compounds
Clobazam: The parent compound, used primarily for its anticonvulsant effects.
Clonazepam: Another benzodiazepine with similar anticonvulsant properties but different pharmacokinetic profiles.
Diazepam: Known for its anxiolytic and muscle-relaxant properties.
Lorazepam: Used for its sedative and anxiolytic effects.
Midazolam: Known for its rapid onset of action and use in anesthesia
Uniqueness of 3-Methyl Clobazam: this compound is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its methyl group at the 3-position may influence its binding affinity and efficacy at the GABA_A receptor, potentially offering advantages in terms of reduced side effects and improved therapeutic outcomes .
Properties
IUPAC Name |
7-chloro-1,3-dimethyl-5-phenyl-1,5-benzodiazepine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-16(21)19(2)14-9-8-12(18)10-15(14)20(17(11)22)13-6-4-3-5-7-13/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXKWQZPMOCDCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22316-16-1 | |
Record name | 3-Methylclobazam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022316161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-METHYLCLOBAZAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K27XX5A6B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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